

Application Note: High-Precision Quantification of 5-Methoxy-1H-indazole

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Compound of Interest

Compound Name: 5-Methoxy-1H-indazole

CAS No.: 94444-96-9

Cat. No.: B1631729

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Introduction & Physicochemical Context

5-Methoxy-1H-indazole (5-MeO-Ind) is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., GSK-2018682) and anti-inflammatory agents.[1] Its structural integrity is defined by the fused benzene and pyrazole rings with a methoxy substitution at the C5 position.[1]

Critical Analytical Challenge: The primary challenge in quantifying 5-MeO-Ind is distinguishing it from its regioisomer, 6-Methoxy-1H-indazole.[1] These isomers often co-elute on standard C18 phases due to nearly identical hydrophobicity.[1] Furthermore, the amphoteric nature of the indazole core (pKa values ~1.2 and ~13.9) requires precise pH control to prevent peak tailing caused by secondary silanol interactions.[1]

Physicochemical Profile

Property	Value	Analytical Implication
Molecular Weight	148.16 g/mol	Small molecule; requires high organic content for elution.[1]
pKa (Indazolium)	~1.2 (Protonation at N2)	At pH < 2, species is cationic (less retained on C18).[1]
pKa (Anion)	~13.9 (Deprotonation at N1)	At pH > 12, species is anionic. [1]
LogP	~1.8 - 2.1	Moderately lipophilic; suitable for Reverse Phase LC.[1]
UV Maxima	~215 nm, ~254 nm, ~298 nm	Dual-wavelength monitoring recommended for purity.[1]

Method A: HPLC-UV for Assay & Purity (Gold Standard)[1]

This protocol is designed for raw material release testing and reaction monitoring.[1] It prioritizes the separation of the 5-methoxy and 6-methoxy isomers.[1]

Chromatographic Conditions

- Rationale: While C18 is standard, a Phenyl-Hexyl stationary phase is explicitly recommended here.[1] The pi-pi interactions offered by the phenyl phase provide superior selectivity for separating regioisomers compared to hydrophobic interactions alone.[1]

Parameter	Condition
Column	Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B	Acetonitrile (LC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Injection Vol	5.0 µL
Detection	UV at 254 nm (primary) and 215 nm (impurities)

Gradient Program[1]

- Note: A shallow gradient is used mid-run to maximize isomer resolution.

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
2.0	10	Isocratic Hold
12.0	60	Linear Gradient
15.0	90	Wash
17.0	90	Hold
17.1	10	Re-equilibration
22.0	10	End

Standard Preparation Strategy

To ensure self-validating accuracy, prepare two independent stock solutions:

- Stock A (Standard): Dissolve 10.0 mg 5-MeO-Ind in 10 mL Methanol.

- Stock B (Check Standard): Dissolve 10.0 mg in 10 mL Methanol.
- System Suitability Solution: Mix Stock A with trace 6-methoxy-1H-indazole (if available) or degrade a small aliquot of Stock A (UV light exposure for 1 hour) to generate photodegradants for resolution checking.[1]

Method B: LC-MS/MS for Trace Quantification[1]

This method is intended for genotoxic impurity screening or cleaning validation (swab analysis) where sensitivity < 1 ppm is required.[1]

Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
- Rationale: The pyridine-like nitrogen (N2) in the indazole ring is easily protonated in the source, generating a stable [M+H]⁺ ion.

Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Mechanism
5-MeO-Ind	149.1	134.1	25	Loss of Methyl (-CH ₃)
106.1	40	Loss of CH ₃ + CO (Ring contraction)		
77.1	55	Phenyl ring fragment		

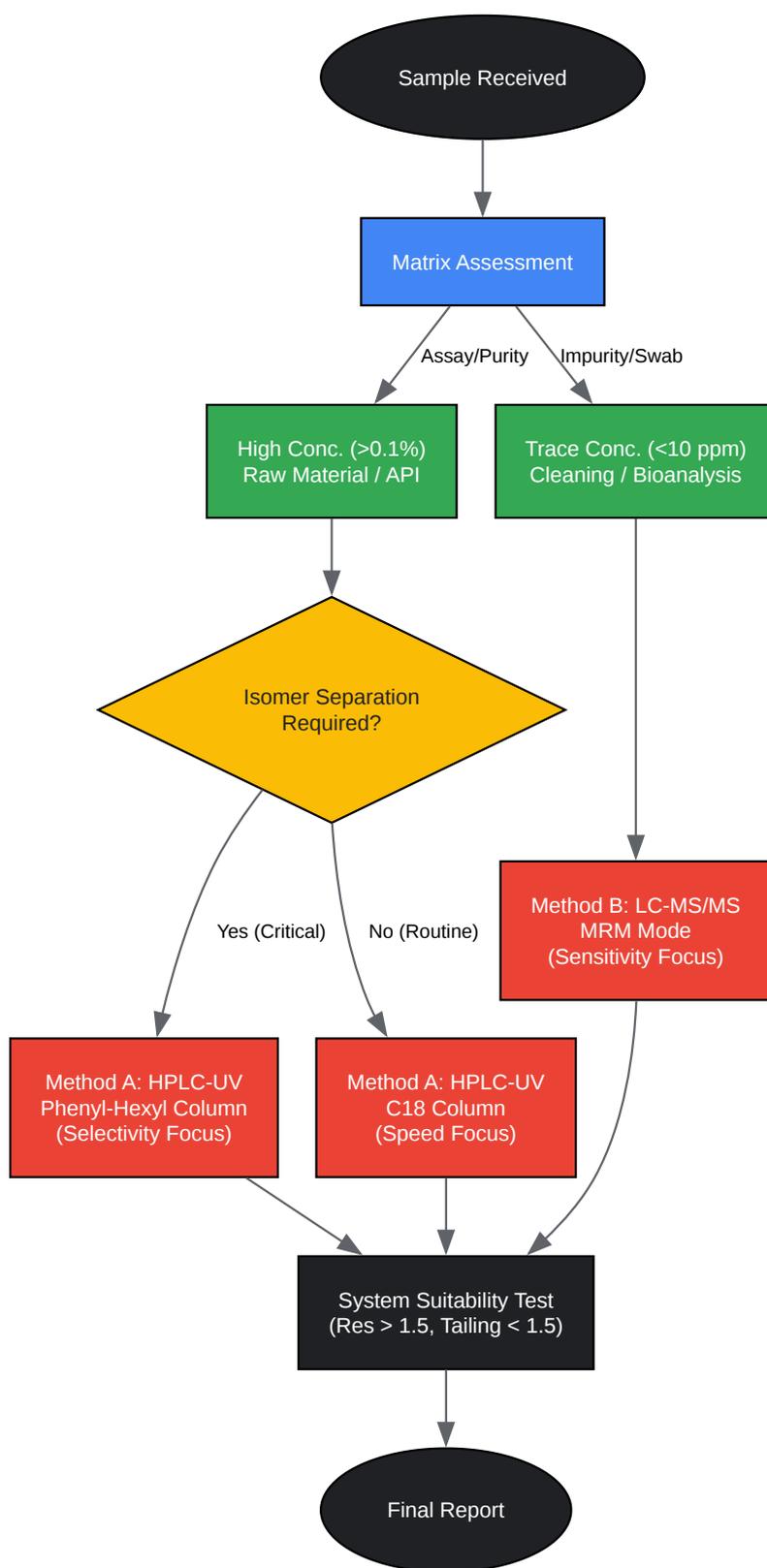
LC-MS Interface Protocol[1]

- Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 μm.[1]
- Mobile Phase: 5 mM Ammonium Formate (pH 3.5) / Methanol.[1][2]
- Flow: 0.4 mL/min.[1][3][4]

- Divert Valve: Divert flow to waste for the first 1.0 min to prevent salt deposits on the source.

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate analytical route based on the sample matrix and data requirements.



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Caption: Decision tree for selecting the optimal analytical technique based on sample concentration and isomer resolution requirements.

Validation Framework (ICH Q2 R1)

To ensure this protocol is "self-validating," the following acceptance criteria must be met during routine analysis:

- Specificity: Inject the blank matrix.[1][5] No interference >0.5% of the analyte peak area at retention time (RT).[1]
- Linearity: 5-point calibration curve (e.g., 10 µg/mL to 150 µg/mL). Correlation coefficient () must be .[1]
- Precision: 6 replicate injections of the standard. RSD of peak area must be .[1]
- Resolution (Rs): If 6-methoxy isomer is present, is mandatory.

Troubleshooting Guide

- Peak Tailing: Indazoles are basic.[1] If tailing > 1.5, increase buffer concentration or add 5% Ammonium Acetate to the aqueous phase to mask silanols.[1]
- Retention Shift: Check mobile phase pH. A shift of 0.2 pH units can significantly alter retention due to the ionization of the indazole nitrogen.[1]

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